Thiol-C9-PEG7

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48O7S/c24-10-12-26-14-16-28-18-20-30-22-21-29-19-17-27-15-13-25-11-8-6-4-2-1-3-5-7-9-23-31/h24,31H,1-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKSUHRPPSCIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCOCCOCCOCCOCCOCCOCCO)CCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584861 | |

| Record name | 29-Sulfanyl-3,6,9,12,15,18-hexaoxanonacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130727-44-5 | |

| Record name | 29-Sulfanyl-3,6,9,12,15,18-hexaoxanonacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Thiol-C9-PEG7: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Thiol-C9-PEG7, a heterobifunctional linker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and proteomics. This document is intended to serve as a valuable resource for researchers and professionals in drug development, offering detailed experimental protocols and visual representations of relevant biological and experimental workflows.

Core Concepts: Chemical Structure and Physicochemical Properties

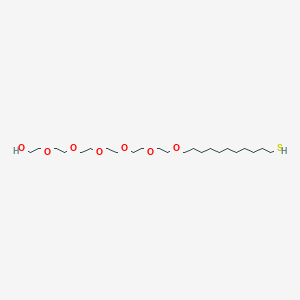

This compound is a versatile linker composed of three key functional components: a terminal thiol (-SH) group, a nine-carbon aliphatic spacer (C9), and a seven-unit polyethylene (B3416737) glycol (PEG7) chain. This unique combination of a reactive thiol, a hydrophobic spacer, and a hydrophilic PEG chain imparts a range of desirable properties for various bioconjugation applications.

The plausible chemical structure for this compound is depicted below:

HS-(CH₂)₉-(OCH₂CH₂)₇-OH

This structure provides a reactive handle for covalent attachment to various substrates, a spacer to distance the conjugated molecule from the substrate, and a PEG chain to enhance solubility and reduce immunogenicity. A commercially available product under the name this compound is also offered as a PROTAC linker.[1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source/Method |

| Molecular Formula | C₂₃H₄₈O₈S | Calculated |

| Molecular Weight | 484.69 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid/oil | Supplier Data |

| Solubility | Soluble in water, DMSO, DMF, and most organic solvents. | General PEG properties |

| Reactivity | The terminal thiol group readily reacts with maleimides, haloacetamides, and other thiol-reactive moieties to form stable thioether bonds. It can also bind to the surface of noble metals like gold. | Chemical Principles |

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development and biomedical research.

Bioconjugation and PEGylation

The primary application of this compound is in bioconjugation, the process of covalently linking molecules to proteins, peptides, or other biomolecules. The thiol group allows for site-specific modification of proteins, particularly at cysteine residues. The attached PEG chain, in a process known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins by:

-

Increasing hydrodynamic size: This reduces renal clearance and prolongs circulation half-life.

-

Shielding from proteolysis: The PEG chain can protect the protein from enzymatic degradation.

-

Reducing immunogenicity: The hydrophilic PEG chain can mask epitopes on the protein surface, reducing the immune response.

Nanoparticle Functionalization

This compound is widely used for the surface functionalization of nanoparticles, especially gold nanoparticles (AuNPs). The thiol group forms a strong covalent bond with the gold surface, creating a stable self-assembled monolayer. The PEG chain extends from the nanoparticle surface, providing a hydrophilic shell that prevents aggregation and reduces non-specific protein adsorption, which is crucial for in vivo applications.

PROTACs and Antibody-Drug Conjugates (ADCs)

In the rapidly evolving fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), linker molecules play a critical role. This compound can be used as a component of the linker to connect the targeting moiety (e.g., an antibody or a small molecule ligand) to the payload (e.g., a cytotoxic drug or an E3 ligase ligand).[1] The length and flexibility of the C9-PEG7 chain can be optimized to ensure proper folding and function of the resulting conjugate.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Protein Conjugation (Antibody Thiolation and Conjugation)

This protocol describes a general procedure for conjugating this compound to an antibody through the reduction of interchain disulfide bonds.

Materials:

-

Antibody of interest (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Maleimide-activated molecule (e.g., a fluorescent dye or drug)

-

Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2-7.5

-

Quenching solution: N-ethylmaleimide (NEM) or L-cysteine

-

Purification system: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX)

Procedure:

-

Antibody Reduction:

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in Reaction Buffer.

-

Add a 10- to 50-fold molar excess of TCEP to the antibody solution.

-

Incubate the reaction mixture at 37°C for 1-2 hours to reduce the disulfide bonds.

-

Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.

-

-

Conjugation to Maleimide-activated Molecule:

-

Immediately after desalting, add the maleimide-activated molecule to the reduced antibody solution. A 5- to 20-fold molar excess of the maleimide (B117702) over the antibody is typically used.

-

The maleimide-activated molecule should be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding to the aqueous antibody solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add a 2-fold molar excess of N-ethylmaleimide or L-cysteine relative to the initial amount of maleimide to quench any unreacted maleimide groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting antibody-PEG conjugate using size-exclusion chromatography (SEC) to remove unconjugated PEG-linker and other small molecules.[]

-

Alternatively, ion-exchange chromatography (IEX) can be used to separate PEGylated proteins from the unreacted protein, as PEGylation can alter the surface charge of the protein.[][3]

-

-

Characterization:

-

Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.

-

Determine the degree of labeling (average number of PEG molecules per antibody) using techniques such as UV-Vis spectroscopy (if the PEGylated molecule has a chromophore) or mass spectrometry.

-

Protocol for Gold Nanoparticle Functionalization

This protocol outlines the steps for coating gold nanoparticles with this compound.

Materials:

-

Gold nanoparticle (AuNP) solution

-

This compound

-

Deionized water

-

Centrifuge

Procedure:

-

Preparation of Thiol-PEG Solution:

-

Dissolve this compound in ethanol to prepare a stock solution (e.g., 1 mM).

-

-

Functionalization Reaction:

-

Add the this compound solution to the AuNP solution. The final concentration of the thiol-PEG should be in the micromolar range, and a molar excess relative to the surface gold atoms is required.

-

Allow the mixture to react for at least 12 hours at room temperature with gentle stirring to ensure the formation of a stable self-assembled monolayer.

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

-

Remove the supernatant containing excess, unbound this compound.

-

Resuspend the nanoparticle pellet in deionized water or a buffer of choice.

-

Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted reagents.

-

-

Characterization:

-

Characterize the functionalized AuNPs using techniques such as UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) (to measure the increase in hydrodynamic diameter), and transmission electron microscopy (TEM) (to visualize the nanoparticles).

-

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and a relevant signaling pathway.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a thiol-reactive linker.

Experimental Workflow: PROTAC Synthesis

Caption: General workflow for the modular synthesis of a PROTAC molecule using a heterobifunctional linker.

Signaling Pathway: Modulation of Receptor Tyrosine Kinase (RTK) Signaling by a PEGylated Ligand

Caption: A PEGylated ligand can modulate Receptor Tyrosine Kinase (RTK) signaling by influencing ligand binding, receptor dimerization, and subsequent downstream signaling cascades.

Conclusion

This compound is a highly versatile and valuable tool for researchers and drug development professionals. Its well-defined structure, combining a reactive thiol group with a flexible and biocompatible PEG-C9 spacer, enables a wide range of applications, from fundamental bioconjugation studies to the development of advanced therapeutics like ADCs and PROTACs. The experimental protocols and workflows provided in this guide offer a starting point for the successful implementation of this compound in various research and development settings. As the fields of targeted drug delivery and protein engineering continue to advance, the utility of such precisely engineered linker molecules is expected to grow significantly.

References

Unveiling the Physicochemical Properties of Thiol-C9-PEG7

For Immediate Release

Shanghai, China – December 12, 2025 – In response to the growing interest in bifunctional molecules for advanced applications in drug development and materials science, this technical guide provides a concise overview of the key molecular characteristics of Thiol-C9-PEG7. This information is crucial for researchers and scientists utilizing this compound in their experimental workflows.

This compound is a heterobifunctional linker molecule featuring a terminal thiol group and a polyethylene (B3416737) glycol (PEG) chain. The thiol moiety allows for covalent attachment to various substrates, including maleimides and noble metal surfaces, while the PEG chain imparts hydrophilicity and biocompatibility. The "C9" designation typically refers to a nine-carbon aliphatic spacer that connects the thiol group to the PEG chain.

Molecular Identity and Weight

The definitive identification of this compound is achieved through its Chemical Abstracts Service (CAS) Registry Number, which is 130727-44-5 [1]. This unique identifier is linked to a specific chemical structure and its associated properties.

Based on its molecular formula, C₂₃H₄₈O₇S , the molecular weight of this compound has been determined.[][3][4][5][6][7][8] This fundamental property is essential for accurate stoichiometric calculations in experimental protocols.

| Property | Value | References |

| CAS Number | 130727-44-5 | [1][][3][4][5][6][7][8] |

| Molecular Formula | C₂₃H₄₈O₇S | [][3][4][5][6][7][8] |

| Molecular Weight | 468.69 g/mol | [][3][4][5][6][7][8] |

Structural Information

The systematic chemical name for the structure associated with CAS number 130727-44-5 is often cited as (1-Mercaptoundec-11-yl)hexa(ethylene glycol) or 29-Mercapto-3,6,9,12,15,18-hexaoxanonacosan-1-ol .[3][4][5] This nomenclature provides a detailed description of the molecule's architecture, comprising a thiol group at one end of an eleven-carbon chain (undecyl), which is in turn attached to a hexa(ethylene glycol) chain.

Experimental Considerations

Due to the presence of a terminal thiol group, this compound is susceptible to oxidation, which can lead to the formation of disulfide bonds. Therefore, it is recommended to store the compound under an inert atmosphere and at low temperatures, typically -20°C, to maintain its chemical integrity.[][4] For experimental setups, the use of reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) may be necessary to ensure the thiol group remains in its reduced, reactive state.

This technical guide is intended for informational purposes only and is based on publicly available data. Researchers should consult specific product documentation for detailed specifications and handling instructions.

References

- 1. This compound | 130727-44-5 - 乐研试剂 [leyan.com]

- 3. obires.com [obires.com]

- 4. (1-MERCAPTOUNDEC-11-YL)HEXA(ETHYLENE GL&|130727-44-5|lookchem [lookchem.com]

- 5. a2bchem.com [a2bchem.com]

- 6. molecularinfo.com [molecularinfo.com]

- 7. CAS 130727-44-5 | Sigma-Aldrich [sigmaaldrich.com]

- 8. Self Assembled Monolayer Reagent Hydroxy-EG6-undecanethiol | CAS 130727-44-5 Dojindo [dojindo.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Thiol-C9-PEG7

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a discrete polyethylene (B3416737) glycol (PEG) derivative of interest in bioconjugation, drug delivery, and materials science. The methodologies presented are based on established chemical principles for PEGylation and functionalization, ensuring a robust and reproducible process.

Introduction

Discrete polyethylene glycols (dPEGs) are uniform molecules with a specific, single molecular weight, in contrast to traditional polydisperse PEGs.[] This uniformity is critical for applications in pharmaceuticals and nanotechnology, where precise control over molecular structure and properties is essential for reproducibility and regulatory approval.[2] Thiol-functionalized PEGs are particularly valuable due to the high reactivity of the thiol group, which allows for specific covalent attachment to proteins, nanoparticles, and surfaces through chemistries like thiol-maleimide addition or reaction with other thiol-reactive moieties.[3][4][5]

This guide outlines a two-step synthetic strategy for this compound, involving the esterification of heptaethylene glycol with a protected thiol-functionalized C9 carboxylic acid, followed by a deprotection step. Detailed protocols for purification using chromatographic techniques are also provided to ensure high purity of the final product.

Synthesis of this compound

The synthesis is approached in two main stages:

-

Esterification: Covalent attachment of a protected C9-thiol linker to heptaethylene glycol.

-

Deprotection: Removal of the thiol protecting group to yield the final active product.

A trityl protecting group is employed for the thiol due to its stability under esterification conditions and its facile removal under mild acidic conditions.[6][7]

Logical Workflow for this compound Synthesis

Caption: Synthetic pathway for this compound.

Experimental Protocol: Esterification

This step involves a Steglich esterification, a mild reaction that is effective for forming esters from alcohols and carboxylic acids.[8][9]

Materials:

-

Heptaethylene glycol (HO-(CH2CH2O)7-H)

-

9-(Tritylthio)nonanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve heptaethylene glycol (1 equivalent) and 9-(tritylthio)nonanoic acid (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DMAP (0.1 equivalents) to the solution.

-

In a separate flask, dissolve DCC (1.5 equivalents) in a small amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate (NaHCO3) solution, and brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude protected intermediate.

Experimental Protocol: Deprotection

The trityl group is removed using trifluoroacetic acid (TFA) with triethylsilane (TES) acting as a scavenger to capture the released trityl cation.[6][7]

Materials:

-

Crude protected intermediate from the previous step

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (TES)

Procedure:

-

Dissolve the crude protected intermediate in DCM.

-

Add triethylsilane (2-3 equivalents) to the solution.

-

Add trifluoroacetic acid (5-10 equivalents, typically 5% v/v) dropwise to the mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated NaHCO3 solution until effervescence ceases.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine, then dry over anhydrous Na2SO4.

-

Filter and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

Purification is critical to remove unreacted starting materials, byproducts, and any remaining protecting groups. A multi-step chromatographic approach is recommended for achieving high purity.[][12]

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocol: Flash Chromatography

This initial step removes the bulk of non-polar impurities and any remaining starting materials.

Parameters:

-

Stationary Phase: Silica (B1680970) gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is typically effective. The exact gradient will depend on the polarity of the product and should be determined by TLC analysis.

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the dried silica-adsorbed product onto the column.

-

Elute the column with the chosen solvent gradient.

-

Collect fractions and analyze by TLC to identify those containing the desired product.

-

Combine the pure fractions and concentrate under reduced pressure.

Experimental Protocol: Preparative Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity and is highly effective for purifying PEG derivatives.[][12]

Parameters:

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B. A typical starting point would be 5% B to 95% B over 30-40 minutes.

-

Detection: UV at 220 nm

Procedure:

-

Equilibrate the preparative C18 column with the initial mobile phase conditions.

-

Dissolve the partially purified product from the flash chromatography step in a minimal amount of Mobile Phase A.

-

Inject the sample onto the column.

-

Run the gradient elution.

-

Collect fractions corresponding to the main product peak.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the pure fractions and remove the solvent (acetonitrile) by rotary evaporation.

-

Lyophilize the remaining aqueous solution to obtain the final product as a solid or oil.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound. Actual results may vary based on specific experimental conditions.

Table 1: Synthesis Reactants and Stoichiometry

| Step | Reactant | Molar Equivalents |

| Esterification | Heptaethylene glycol | 1.0 |

| 9-(Tritylthio)nonanoic acid | 1.2 | |

| DCC | 1.5 | |

| DMAP | 0.1 | |

| Deprotection | Protected Intermediate | 1.0 |

| Trifluoroacetic acid (TFA) | 5.0 - 10.0 | |

| Triethylsilane (TES) | 2.0 - 3.0 |

Table 2: Expected Yields and Purity

| Stage | Typical Yield (%) | Typical Purity (%) |

| Crude Product after Esterification | 80 - 90 | 70 - 85 |

| After Flash Chromatography | 65 - 75 | > 90 |

| Final Product after Preparative RP-HPLC | 50 - 65 | > 98 |

Table 3: Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Characteristic peaks for the PEG backbone (~3.6 ppm), the C9 alkyl chain, and a thiol proton (~1.3-1.6 ppm, often broad). The disappearance of the trityl protons (~7.2-7.5 ppm) confirms deprotection.[13][14][15] |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the exact mass of the this compound product.[13] |

| Analytical HPLC | A single major peak indicating high purity.[12] |

Conclusion

The synthesis and purification of this compound can be achieved through a reliable and scalable two-step process involving esterification and deprotection. Careful execution of the described protocols and rigorous purification using a combination of flash chromatography and preparative RP-HPLC are essential for obtaining a high-purity product suitable for demanding applications in research and drug development. The characterization of the final product by NMR and mass spectrometry is crucial to confirm its identity and purity.[13][16][17]

References

- 2. US8637711B2 - Selective and specific preparation of discrete PEG compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Monodispersed Thiol(SH) PEG - Biopharma PEG [biochempeg.com]

- 5. Activated PEGs for Thiol PEGylation - JenKem [jenkemusa.com]

- 6. researchgate.net [researchgate.net]

- 7. total-synthesis.com [total-synthesis.com]

- 8. GB2461763A - Method to Produce Polyhydroxy Carboxylic Acid Esters of Polyethylene Glycol - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Reddit - The heart of the internet [reddit.com]

- 12. benchchem.com [benchchem.com]

- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Commercial Suppliers and Technical Guide for Thiol-C9-PEG7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thiol-C9-PEG7, a bifunctional linker crucial in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, commercial availability, and detailed protocols for its application in bioconjugation.

Introduction to this compound

This compound, also known by its chemical name (1-Mercaptoundec-11-yl)hexa(ethylene glycol), is a heterobifunctional linker containing a terminal thiol (-SH) group and a polyethylene (B3416737) glycol (PEG) chain. The thiol group offers a reactive handle for conjugation to various molecules, while the PEG chain enhances solubility and provides a flexible spacer.[1][2] Its primary application is in the construction of PROTACs, where it connects a ligand for a target protein of interest to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery.[3][4]

The structure of this compound consists of a C9 alkyl chain, which provides a hydrophobic element, followed by a hydrophilic chain of seven PEG units, and terminating in a reactive thiol group. This amphipathic nature can influence the physicochemical properties of the final PROTAC molecule.

Commercial Availability and Properties

Several commercial suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below summarizes key quantitative data from various suppliers.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions |

| MedchemExpress | HY-138517 | Not specified | 468.69 | 130727-44-5 | Please refer to Certificate of Analysis |

| Sigma-Aldrich | Not specified | 90% | 468.69 | 130727-44-5 | -20°C |

| LeYan Reagents | Not specified | 98% | Not specified | 130727-44-5 | Not specified |

| LookChem | Not specified | 98%, 99% | 468.696 | 130727-44-5 | -20°C |

Table 1: Commercial Suppliers and Quantitative Data for this compound

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C23H48O7S |

| Density | 1.0154 g/mL at 25 °C |

| Refractive Index | n20/D 1.474 |

| Boiling Point | 550.4°C at 760 mmHg |

| Flash Point | 286.7°C |

Table 2: Physicochemical Properties of this compound

Role in PROTAC Design

The linker component of a PROTAC, such as this compound, is a critical determinant of its efficacy. The PEG component of the linker serves multiple functions:

-

Solubility: The hydrophilic PEG chain can significantly improve the aqueous solubility of the often hydrophobic PROTAC molecule, which is crucial for its biological activity and formulation.[2][5]

-

Flexibility: The flexible nature of the PEG chain allows the two ends of the PROTAC (the target protein binder and the E3 ligase binder) to adopt an optimal orientation for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[]

-

Pharmacokinetics: The length and composition of the linker can influence the metabolic stability and cell permeability of the PROTAC.[7]

The thiol group provides a versatile point of attachment for one of the PROTAC's ligands through established bioconjugation chemistries.

Experimental Protocols

The terminal thiol group of this compound is typically reacted with an electrophilic functional group on a binding ligand, most commonly a maleimide (B117702), to form a stable thioether bond. Alternatively, it can be used to form a reducible disulfide bond.

Thiol-Maleimide Conjugation Protocol

This protocol describes the conjugation of this compound to a maleimide-functionalized molecule (e.g., a protein binder or an E3 ligase ligand).

Materials:

-

This compound

-

Maleimide-functionalized molecule

-

Degassed conjugation buffer (e.g., 100 mM Phosphate buffer, 150 mM NaCl, pH 7.0-7.5)

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Reducing agent (optional, for reducing disulfide bonds in proteins): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent (e.g., 2-Mercaptoethanol (B42355) or L-cysteine)

-

Purification equipment (e.g., size-exclusion chromatography column)

Procedure:

-

Preparation of this compound: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Preparation of Maleimide-Functionalized Molecule: Dissolve the maleimide-functionalized molecule in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfide Bonds: If conjugating to a protein with disulfide bonds that need to be reduced to free thiols, add a 10-100 fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes. It is generally not necessary to remove the TCEP before proceeding.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the solution of the maleimide-functionalized molecule.[8] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

-

Quenching: Add an excess of a quenching reagent like 2-mercaptoethanol or L-cysteine to consume any unreacted maleimide groups.

-

Purification: Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove excess reagents.

Caption: Thiol-Maleimide Conjugation Workflow.

Disulfide Bond Formation Protocol

This protocol outlines the formation of a reducible disulfide bond between this compound and a molecule containing a reactive disulfide, such as one activated with a pyridyldithiol group.

Materials:

-

This compound

-

Pyridyldithiol-activated molecule

-

Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

-

Anhydrous solvent (e.g., DMSO or DMF)

-

Purification equipment

Procedure:

-

Preparation of Reactants: Prepare stock solutions of this compound and the pyridyldithiol-activated molecule in a suitable anhydrous solvent like DMSO or DMF.

-

Reaction Mixture: In the reaction buffer, combine the pyridyldithiol-activated molecule with a slight molar excess of this compound.

-

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[10]

-

Purification: Purify the conjugate to remove unreacted starting materials and the pyridine-2-thione byproduct.

Caption: Disulfide Bond Formation Workflow.

Quality Control and Characterization

The purity and identity of this compound and its conjugates should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: Can be used to confirm the presence of the characteristic peaks of the PEG backbone, the alkyl chain, and the thiol group. For PEG-thiol molecules, characteristic signals for methylene (B1212753) protons adjacent to the sulfur atom are expected around 2.7 ppm.[11][12]

-

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS can verify the molecular weight of the linker and its conjugates.[13][14]

Conclusion

This compound is a valuable and commercially available tool for researchers in drug development, particularly for the synthesis of PROTACs. Its well-defined structure, combining a reactive thiol with a flexible and solubilizing PEG chain, allows for the rational design and construction of complex bioconjugates. The experimental protocols provided in this guide offer a starting point for the successful application of this versatile linker in creating novel therapeutics.

References

- 1. precisepeg.com [precisepeg.com]

- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 7. benchchem.com [benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solution: A Technical Guide to the Solubility of Thiol-C9-PEG7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of Thiol-C9-PEG7, a heterobifunctional linker increasingly pivotal in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). Understanding its behavior in various solvents is critical for successful bioconjugation, purification, and formulation. This document provides a comprehensive overview of its solubility, detailed experimental protocols for its handling, and a conceptual workflow for its application in drug development.

Core Concepts: Structure and its Influence on Solubility

This compound is comprised of three key functional components: a terminal thiol group, a nine-carbon alkyl chain (C9), and a seven-unit polyethylene (B3416737) glycol (PEG) chain. This unique architecture dictates its solubility profile. The hydrophilic PEG chain generally imparts good aqueous solubility, a desirable trait for biological applications.[][2] Conversely, the long C9 alkyl chain is hydrophobic and can decrease water solubility.[3] The terminal thiol group, while crucial for conjugation, is susceptible to oxidation, necessitating careful handling and solvent selection.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published. However, based on the general principles of PEGylated molecules and data for structurally related compounds, a qualitative and semi-quantitative understanding can be established. The following table summarizes the expected solubility of this compound in common laboratory solvents.

| Solvent System | Expected Solubility | Rationale & Handling Recommendations |

| Aqueous Buffers (e.g., PBS, HEPES) | Soluble to Moderately Soluble | The PEG7 chain enhances aqueous solubility.[][3] However, the hydrophobic C9 chain may limit high concentrations. For conjugation reactions, it is critical to use degassed, thiol-free buffers to prevent disulfide bond formation. The optimal pH range for thiol-maleimide reactions is typically 6.5-7.5. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Highly Soluble | These solvents are excellent for dissolving a wide range of organic molecules, including functionalized PEGs.[3] Stock solutions of thiol-PEG reagents are often prepared in anhydrous DMSO or DMF to facilitate handling and minimize oxidation.[4][5] |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | PEGs are generally soluble in these organic solvents.[3] These are useful for synthetic modifications and purification steps. |

| Alcohols (e.g., Ethanol, Methanol) | Soluble | Lower alcohols are generally good solvents for PEGylated molecules.[3] They can be used as solvents or co-solvents in various applications. |

| Non-Polar Solvents (e.g., Ether, Hexanes) | Poorly Soluble | PEGs are generally not soluble in ether.[3] The hydrophobic C9 chain may impart some minimal solubility in other non-polar solvents, but this is not a recommended solvent system. |

Note: The physical form of PEG derivatives can range from a viscous liquid to a waxy solid, depending on the molecular weight.[3][6] For low molecular weight PEGs like this compound, it may appear as a wax-like, semi-solid material.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol provides a generalized procedure for the preparation of a stock solution of this compound, with a focus on maintaining the integrity of the thiol group.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Micropipettes and sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.

-

Inert Atmosphere: If available, perform the subsequent steps in a glove box under an inert atmosphere. If a glove box is not available, briefly flush the vial with a gentle stream of argon or nitrogen gas before and after weighing.

-

Weighing: Quickly weigh the desired amount of this compound in a sterile microcentrifuge tube. Due to its potential viscous or semi-solid nature, this may be challenging. Alternatively, if the entire contents of the manufacturer's vial are to be used, proceed with adding the solvent directly to the original vial.

-

Solvent Addition: Add the required volume of anhydrous DMSO or DMF to the this compound to achieve the desired stock solution concentration.

-

Dissolution: Cap the tube or vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat which could promote degradation.

-

Storage: Store the stock solution at -20°C or lower for long-term storage.[3] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3] Before use, allow the aliquot to thaw completely and equilibrate to room temperature.

Application in PROTACs: A Conceptual Workflow

This compound is frequently utilized as a linker in the synthesis of PROTACs. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The thiol group provides a reactive handle for conjugation to one of the binding moieties.

Caption: Conceptual workflow of PROTAC synthesis and its cellular mechanism of action.

Conclusion

This compound offers a versatile platform for the development of advanced bioconjugates and therapeutics. While its solubility is governed by a balance of hydrophilic and hydrophobic properties, it is readily soluble in a range of common organic solvents and moderately soluble in aqueous buffers. Careful handling, particularly the use of anhydrous and deoxygenated solvents, is paramount to preserving the integrity of the reactive thiol group. A thorough understanding of these properties is essential for the successful application of this compound in pioneering drug discovery and development endeavors.

References

A Technical Guide to the Stability and Storage of Thiol-C9-PEG7

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Thiol-C9-PEG7, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and surface modification applications. Understanding the stability profile of this reagent is critical for ensuring its reactivity, reproducibility of experiments, and the overall quality of the final conjugate.

Core Concepts: Stability of this compound

The stability of this compound is primarily dictated by the reactivity of its terminal thiol (-SH) group. The major degradation pathway is the oxidation of the thiol group, which leads to the formation of a disulfide bond (-S-S-), rendering the molecule inactive for its intended conjugation reactions. This process is significantly influenced by several environmental factors.

Key Factors Influencing Stability:

-

Oxygen: The presence of atmospheric oxygen is the primary driver of thiol oxidation.

-

Temperature: Elevated temperatures accelerate the rate of oxidation and other potential degradation reactions.

-

pH: Non-neutral pH conditions can influence the rate of thiol oxidation.

-

Moisture: The presence of water can facilitate hydrolytic degradation pathways, although the PEG chain imparts some hydrophilicity.

-

Light: Exposure to light, particularly UV radiation, can potentially contribute to degradation.

-

Metal Ions: Trace metal ions can catalyze the oxidation of thiols.

Recommended Storage Conditions

To mitigate degradation and preserve the reactivity of this compound, the following storage conditions are strongly recommended. These conditions are based on general best practices for thiol-containing reagents.[1][2]

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C is the most commonly recommended storage temperature.[1][2] | Minimizes the rate of chemical degradation, including the oxidation of the thiol group.[1] |

| Atmosphere | Store under an inert gas atmosphere (e.g., Argon or Nitrogen).[1][2] | Prevents the oxidation of the thiol group by atmospheric oxygen, thus preserving its reactivity.[1] |

| Light Exposure | Protect from light; store in the dark.[1][2] | Light can potentially contribute to degradation pathways.[1] |

| Moisture | Store in a desiccated environment.[1][2] | Prevents hydrolysis and other moisture-mediated degradation.[1] |

| Container | Keep in a tightly sealed container.[1] | Prevents exposure to moisture and atmospheric oxygen.[1] |

| Form | Solid (as supplied) or as a stock solution in an anhydrous solvent. | The solid form is generally more stable for long-term storage.[1] |

Handling and Preparation of Stock Solutions

Proper handling is crucial to prevent the introduction of contaminants that can accelerate degradation. When taken out of storage, the container should be allowed to slowly warm to room temperature before opening to prevent condensation.[2] For ease of use, preparing stock solutions is highly recommended.

Table 2: Guidelines for Preparing and Storing Stock Solutions

| Step | Recommendation | Rationale |

| Solvent Selection | Use an anhydrous, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1] | Ensures the solvent is free of water, which can contribute to degradation. |

| Dissolution | Dissolve the solid this compound in the chosen anhydrous solvent to a desired concentration (e.g., 10-100 mM). | Provides a convenient and accurate way to dispense the reagent. |

| Storage of Stock | Store the stock solution at -20°C under an inert gas atmosphere.[1] | Maintains stability for extended periods. |

| Dispensing | Use a syringe to withdraw the solution from a septum-capped vial. | Minimizes exposure to atmospheric oxygen and moisture.[1] |

Degradation Pathway

The primary degradation pathway for this compound is the oxidation of the thiol group to form a disulfide dimer. This process is illustrated below.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products. This protocol outlines a general approach.

Methodology:

-

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with UV and Mass Spectrometry (MS) detectors

-

C18 reverse-phase HPLC column

-

-

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C.

-

Basic Hydrolysis: Mix an aliquot with 0.1 M NaOH and keep at room temperature.

-

Oxidative Degradation: Treat an aliquot with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat an aliquot of the stock solution at 80°C.

-

Photolytic Degradation: Expose an aliquot to UV/Visible light in a photostability chamber.

-

-

Time Points: Withdraw samples from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Sample Preparation for Analysis: If necessary, neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

-

HPLC-UV/MS Analysis:

-

Inject the samples into the HPLC system.

-

Use a gradient elution method with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.

-

Monitor the elution profile using a UV detector (e.g., at 210 nm) and identify the parent compound and any degradation products by their mass-to-charge ratio using the MS detector.

-

-

Data Analysis: Quantify the percentage of this compound remaining at each time point to determine the degradation rate under each condition. Characterize the major degradation products based on their mass spectra.

-

Summary of Expected Stability

Table 3: Anticipated Stability Profile of this compound

| Condition | Expected Stability | Primary Degradation Product |

| -20°C, Inert Gas, Dark, Dry (Solid) | High (Stable for >1 year) | Minimal degradation |

| -20°C, Inert Gas (Anhydrous Solution) | High (Stable for several months) | Disulfide dimer |

| 4°C, Air, Dark (Solid) | Moderate (Weeks to months) | Disulfide dimer |

| Room Temp, Air, Light (Solid/Solution) | Low (Days to weeks) | Disulfide dimer and other oxides |

| Aqueous Buffer (pH 7.4), RT, Air | Low (Hours to days) | Disulfide dimer |

| Strong Acidic/Basic Conditions, Heat | Very Low (Hours) | Hydrolysis of PEG chain, thiol oxidation |

Disclaimer: The information provided in this guide is for research and development purposes only. It is essential to perform in-house stability studies to establish appropriate storage and handling procedures for your specific application and formulation.

References

Thiol-C9-PEG7 safety data sheet and handling precautions

Technical Guide: Safety and Handling of Thiol-C9-PEG7

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical guide to the safety and handling of this compound based on available data for structurally similar polyethylene (B3416737) glycol (PEG)-thiol compounds. No specific Safety Data Sheet (SDS) for this compound was located; therefore, this guidance is a consolidation of information from various sources for related materials. It is imperative to consult the specific SDS provided by the supplier for the exact reagent being used and to conduct a thorough risk assessment before handling any chemical.

Introduction

This compound is a heterobifunctional linker molecule characterized by a terminal thiol (-SH) group and a polyethylene glycol (PEG) chain. These molecules are utilized in bioconjugation, drug delivery systems, and surface modification. The thiol group allows for covalent attachment to specific moieties, while the PEG chain enhances solubility and reduces immunogenicity. Understanding the safety and handling precautions is critical for minimizing risks in a laboratory setting.

Hazard Identification

Based on information for similar PEG-thiol compounds, this compound is generally not classified as a hazardous substance. However, some related thiol compounds may cause skin, eye, and respiratory irritation. It is prudent to handle this compound with care to avoid direct contact and inhalation.

Potential Hazards:

-

May cause skin irritation upon prolonged or repeated contact.

-

May cause serious eye irritation.

-

May cause respiratory irritation if inhaled as dust or aerosol.

-

Harmful if swallowed in large quantities.

Quantitative Data Summary

The following tables summarize key safety and physical property data extrapolated from SDSs of analogous PEG-thiol compounds.

Table 1: Physical and Chemical Properties

| Property | Data | Source Analogue(s) |

| Appearance | White solid/powder or colorless to pale yellow oil | m-PEG-thiol, 4-Arm PEG-Thiol, Thiol-PEG-COOH |

| Odor | Mild odor or stench | 2-Thiophenethiol, m-PEG-thiol |

| Solubility | Soluble in water and common organic solvents | m-PEG-thiol, Thiol-PEG-COOH |

| Melting Point | 60-63°C (for high MW solid PEGs) | HS-PEG-COOH |

| Boiling Point | >200 °C | General PEG data |

| Stability | Stable under recommended storage conditions | Thiol-PEG-COOH |

Table 2: Exposure Controls and Personal Protection

| Control Parameter | Recommendation | Source Analogue(s) |

| Engineering Controls | Use in a well-ventilated area, preferably a chemical fume hood.[1][2] | m-PEG-thiol |

| Eye/Face Protection | Safety glasses with side-shields or goggles.[3][4] | 4-Arm PEG-Thiol, Thiol-PEG-COOH |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.[3][4] | 4-Arm PEG-Thiol, Thiol-PEG-COOH |

| Respiratory Protection | Not required for normal handling of small quantities. Use a NIOSH-approved respirator if dust or aerosols are generated.[2] | m-PEG-thiol |

| Occupational Exposure Limits | No specific limits established for most PEG-thiols. A TWA of 10 mg/m³ for polyethylene glycol may be considered.[3] | 4-Arm PEG-Thiol |

Table 3: Handling and Storage

| Condition | Recommendation | Source Analogue(s) |

| Safe Handling | Avoid contact with skin, eyes, and clothing.[1][2][5] Avoid dust and aerosol formation.[1][2] Wash hands thoroughly after handling.[1] | m-PEG-thiol, Thiol-PEG3-acid |

| Storage Temperature | Recommended: -20°C for long-term storage.[6] Can be stored at 2-8°C for short-term. | Thiol-C9-PEG5, General PEG-thiol |

| Storage Conditions | Keep container tightly sealed in a cool, dry, and well-ventilated place.[1][6] Protect from direct sunlight and sources of ignition.[1][6] Store under an inert atmosphere (e.g., nitrogen or argon). | m-PEG-thiol, Thiol-C9-PEG5 |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[4] | Thiol-PEG-COOH |

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure | Source Analogue(s) |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][3] | 4-Arm PEG-Thiol, m-PEG-thiol |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2][3] | 4-Arm PEG-Thiol, m-PEG-thiol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[1][2][7] | m-PEG-thiol, Sigma-Aldrich SDS |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[2][4] | m-PEG-thiol, Thiol-PEG-COOH |

Experimental Protocols: Safe Handling Workflow

The following is a generalized workflow for handling this compound in a laboratory setting.

-

Preparation and Risk Assessment:

-

Review the supplier-specific Safety Data Sheet.

-

Conduct a risk assessment for the planned experiment.

-

Ensure a chemical fume hood, safety shower, and eyewash station are accessible.

-

Gather all necessary Personal Protective Equipment (PPE).

-

-

Reagent Handling:

-

Allow the reagent container to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh the required amount of the compound in a chemical fume hood.

-

If the compound is a solid, handle it carefully to avoid creating dust.

-

If the compound is an oil, use appropriate pipetting techniques to avoid splashes.

-

Close the container tightly after use and store it at the recommended temperature.

-

-

Experimental Procedure:

-

Perform all manipulations within a chemical fume hood.

-

Use compatible labware (e.g., glass, polypropylene).

-

Avoid contact with incompatible materials.

-

-

Waste Disposal:

-

Dispose of unused reagent and contaminated materials in accordance with local, state, and federal regulations.

-

Do not pour chemical waste down the drain.

-

-

Decontamination:

-

Clean the work area thoroughly after the experiment is complete.

-

Wipe down surfaces with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

-

Wash hands thoroughly with soap and water after removing gloves.

-

Visualizations

The following diagrams illustrate the safe handling workflow and hazard mitigation logic for this compound.

Caption: General Laboratory Workflow for Handling this compound.

Caption: Hazard Mitigation Logic for this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. biochempeg.com [biochempeg.com]

- 5. benchchem.com [benchchem.com]

- 6. Thiol-C9-PEG5|130727-42-3|MSDS [dcchemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Core Reactivity of the Thiol Group on Thiol-C9-PEG7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the terminal thiol group on the Thiol-C9-PEG7 linker. This heterobifunctional molecule is pivotal in bioconjugation, drug delivery, and surface modification, owing to the unique and versatile reactivity of its sulfhydryl moiety. Understanding the fundamental principles governing this reactivity is crucial for the successful design and execution of conjugation strategies.

Core Principles of Thiol Group Reactivity

The reactivity of the thiol group (-SH) on this compound is primarily dictated by its nucleophilicity and its susceptibility to oxidation. The key to its utility in bioconjugation is the ability to selectively target this group under mild, physiologically compatible conditions.

1.1. Nucleophilicity and the Thiolate Anion

The thiol group is a potent nucleophile, but its reactivity is significantly enhanced upon deprotonation to the thiolate anion (R-S⁻)[1]. The equilibrium between the neutral thiol and the more reactive thiolate is governed by the pH of the surrounding medium and the pKa of the thiol group[2][3].

-

pH-Dependence: The rate of reactions involving nucleophilic attack by the thiol group, such as the thiol-maleimide Michael addition, is highly dependent on pH. As the pH increases above the pKa of the thiol, the concentration of the more nucleophilic thiolate anion rises, leading to a faster reaction rate[2][3].

-

Acidity: Thiols are generally more acidic than their alcohol counterparts[1]. The pKa of a typical alkyl thiol is in the range of 8-10. The polyethylene (B3416737) glycol (PEG) chain and the C9 alkyl spacer of this compound have a minimal electronic effect on the thiol's intrinsic pKa.

1.2. Oxidation to Disulfides

Thiols are susceptible to oxidation, particularly in the presence of oxygen and metal ions, which can lead to the formation of a disulfide bond (R-S-S-R)[4]. This is a critical consideration in the handling and reaction of this compound.

-

Spontaneous Oxidation: In solution, especially at neutral to alkaline pH, dissolved oxygen can oxidize two thiol groups to form a disulfide dimer. This process can be catalyzed by trace metal ions[5].

-

Controlled Disulfide Formation: This reactivity can also be harnessed for specific applications, such as forming cleavable linkages in drug delivery systems, as disulfide bonds can be readily reduced back to thiols in the reducing environment of the cell.

Key Reactions of the Thiol Group

The thiol group of this compound can participate in several types of chemical reactions, with the thiol-maleimide Michael addition being the most prominent in bioconjugation.

2.1. Thiol-Maleimide Michael Addition

This reaction is a cornerstone of bioconjugation due to its high efficiency and specificity for thiols under physiological conditions[3][6]. The reaction involves the nucleophilic attack of the thiolate anion on the electron-deficient double bond of a maleimide (B117702) ring, forming a stable thioether bond[7].

-

High Selectivity: At a pH range of 6.5-7.5, the reaction with thiols is approximately 1,000 times faster than with amines, allowing for highly specific labeling of cysteine residues in proteins or other thiol-modified molecules.

-

Rapid Kinetics: The reaction is typically fast, often reaching completion within minutes to a few hours at room temperature.

2.2. Disulfide Exchange

The thiol group can react with existing disulfide bonds in a process called thiol-disulfide exchange. This is the basis for the formation of mixed disulfides and is a key reaction in protein folding and redox signaling.

2.3. Alkylation

Thiols can be alkylated by reaction with alkyl halides (e.g., iodoacetamides) to form stable thioether bonds. While also a common bioconjugation reaction, it is often less selective than the thiol-maleimide reaction.

Quantitative Data: Factors Influencing Thiol-Maleimide Reaction Rate

The following table summarizes data adapted from a study on the gelation of 4-arm PEG-maleimide with linear PEG-dithiol, demonstrating the profound impact of various experimental parameters on the reaction rate[2][3][8].

| Parameter | Condition | Relative Gelation Time (Fold Change from Control*) | Effect on Reactivity | Reference |

| pH | pH 5.8 | ~100x slower | Significantly Decreased | [2][3] |

| pH 6.4 | ~10x slower | Decreased | [2][3] | |

| pH 7.4 | 1x (Control) | Baseline | [2][3] | |

| Buffer Concentration | 0.1x PBS | ~2.5x slower | Decreased | [2][3] |

| 1x PBS | 1x (Control) | Baseline | [2][3] | |

| Polymer Concentration | 5 wt% | ~2x slower | Decreased | [3][8] |

| 10 wt% | 1x (Control) | Baseline | [3][8] | |

| 20 wt% | ~2x faster | Increased | [3][8] | |

| Catalyst | 2 mM TEOA in PBS | ~2x faster | Increased | [2][3] |

*Control conditions are typically 10 wt% polymer in 1x PBS at pH 7.4.

Stability of the Thiol-Maleimide Conjugate

The thioether bond formed from the Michael addition is generally stable. However, the succinimide (B58015) ring is susceptible to two competing reactions: a retro-Michael reaction that leads to deconjugation, and a hydrolysis reaction that results in a stable, ring-opened product[9].

| Reaction | Conditions | Outcome | Stability |

| Retro-Michael Reaction | Presence of other thiols (e.g., glutathione), physiological pH | Reversal of the Michael addition, leading to deconjugation. | Decreased |

| Succinimide Ring Hydrolysis | pH > 7.5 | Ring-opening to form a stable maleamic acid derivative. | Increased (prevents retro-Michael) |

The rate of ring-opening hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents[9]. For applications requiring long-term stability in vivo, promoting this hydrolysis post-conjugation can be a beneficial strategy.

Experimental Protocols

5.1. General Protocol for Thiol-Maleimide Conjugation

This protocol provides a general procedure for conjugating this compound to a maleimide-functionalized molecule (e.g., a protein, peptide, or surface).

Materials:

-

This compound

-

Maleimide-functionalized molecule

-

Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2. Degassed by bubbling with argon or nitrogen for at least 15 minutes.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in degassed water).

-

Quenching Solution (optional): 2-Mercaptoethanol or Cysteine (1 M in water).

-

Anhydrous DMSO or DMF for dissolving reagents if necessary.

-

Purification equipment (e.g., size-exclusion chromatography columns).

Procedure:

-

Preparation of this compound: Dissolve this compound in degassed Conjugation Buffer to the desired concentration.

-

Preparation of Maleimide-functionalized Molecule: Dissolve the maleimide-containing molecule in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

Reduction of Disulfides (if necessary): If the thiol groups on the target molecule (or if the this compound has dimerized) are present as disulfide bonds, they must be reduced. Add TCEP stock solution to achieve a 10-100 fold molar excess. Incubate at room temperature for 20-60 minutes. It is not necessary to remove the TCEP before proceeding with maleimide conjugation[7].

-

Conjugation Reaction: Add the this compound solution to the solution of the maleimide-functionalized molecule. A molar excess of the maleimide-containing reagent (typically 10- to 20-fold) is generally used to drive the reaction to completion[7]. Add the reagent dropwise while gently stirring.

-

Incubation: Flush the reaction vessel with an inert gas (argon or nitrogen), seal, and incubate at room temperature for 2 hours or at 4°C overnight. Reaction time may need to be optimized.

-

Quenching (optional): To stop the reaction, add a quenching solution to consume any unreacted maleimide groups.

-

Purification: Remove excess reagents and byproducts from the conjugated product using size-exclusion chromatography, dialysis, or another suitable purification method.

5.2. Quantification of Free Thiols (Ellman's Test)

This protocol can be used to determine the concentration of free thiol groups before and after a reaction to assess conjugation efficiency.

Materials:

-

Ellman's Reagent (DTNB)

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

-

Cysteine for standard curve

Procedure:

-

Prepare a standard curve using known concentrations of cysteine.

-

Dilute the sample containing the thiol to be quantified in the Reaction Buffer.

-

Add Ellman's Reagent solution to the sample and standards.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 412 nm.

-

Calculate the thiol concentration in the sample by comparing its absorbance to the standard curve.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving the thiol group of this compound.

Caption: Thiol-Maleimide Michael Addition Reaction.

Caption: Competing Fates of the Thiol-Maleimide Adduct.

Caption: Oxidation of Thiols to a Disulfide Bond.

Caption: Experimental Workflow for Thiol-Maleimide Conjugation.

Role in Signaling Pathways

This compound is a synthetic linker and, as such, does not have an intrinsic role in biological signaling pathways. Its purpose is to covalently attach molecules of interest (e.g., drugs, fluorophores, proteins) to other biological targets. However, the thiol group itself is a critical functional group in cellular redox signaling[10][11]. The introduction of exogenous thiols via molecules like this compound can potentially influence the cellular redox environment, a factor that should be considered in the design of cell-based experiments. The primary function of this compound remains that of a versatile tool for bioconjugation, enabling the creation of novel therapeutic and diagnostic agents.

References

- 1. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thiol-maleimide poly(ethylene glycol) crosslinking of L-asparaginase subunits at recombinant cysteine residues introduced by mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [scholarworks.umass.edu]

- 9. researchgate.net [researchgate.net]

- 10. Thiol modification and cell signalling in chemical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiol oxidation in signaling and response to stress: detection and quantification of physiological and pathophysiological thiol modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of the C9 Spacer in Thiol-C9-PEG7 Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linker molecules is paramount in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The Thiol-C9-PEG7 linker has emerged as a valuable tool in this field, offering a unique combination of reactivity, spacing, and solubility. This technical guide delves into the core functionalities of this linker, with a specific focus on the often-underestimated role of the C9 alkyl spacer.

Deconstructing the this compound Linker: A Trifecta of Functionality

The this compound linker is a heterobifunctional molecule composed of three key moieties, each contributing distinct properties to the overall function of the conjugate.

-

Thiol Group (-SH): This highly reactive nucleophilic group is the primary point of attachment to biomolecules. It readily participates in thiol-maleimide "click" chemistry, forming a stable thioether bond with maleimide-functionalized molecules.[1][2] This reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for conjugating sensitive biomolecules.[3][4] Cysteine residues on proteins are common targets for this type of conjugation.[5]

-

C9 Alkyl Spacer (-C9H18-): This nine-carbon saturated hydrocarbon chain provides a critical spatial separation between the conjugated molecules. The length and flexibility of this spacer are crucial for overcoming steric hindrance and allowing the conjugated moieties to adopt optimal conformations for biological activity.[] The hydrophobic nature of the C9 spacer can also influence the overall solubility and cell permeability of the resulting conjugate.[7][8]

-

PEG7 Moiety (- (OCH2CH2)7-): The seven-unit polyethylene (B3416737) glycol (PEG) chain imparts hydrophilicity to the linker. This is essential for improving the aqueous solubility of the conjugate, which is often a challenge when dealing with hydrophobic drugs or proteins.[9][10] The PEG chain also creates a hydrophilic cloud that can shield the conjugate from enzymatic degradation and reduce immunogenicity, thereby extending its circulation half-life.[11][12]

The Pivotal Role of the C9 Spacer

While the thiol and PEG components provide reactivity and solubility, the C9 spacer plays a multifaceted role that can significantly impact the efficacy of the final bioconjugate.

Spatial Separation and Steric Hindrance

The primary function of the C9 spacer is to provide adequate distance between the conjugated biomolecule and the payload (e.g., a drug, a fluorophore, or another protein). This separation is critical for several reasons:

-

Maintaining Biological Activity: By moving the payload away from the biomolecule's active site, the C9 spacer helps to preserve its native conformation and function.

-

Overcoming Steric Hindrance: In complex molecular interactions, such as the formation of a ternary complex in PROTACs (Target Protein - PROTAC - E3 Ligase), the linker must be long enough to allow the two proteins to come together without clashing.[][7] The flexibility of the alkyl chain allows for the necessary conformational adjustments.[13]

Modulating Hydrophobicity and Cell Permeability

The C9 alkyl chain is inherently hydrophobic. This property can be leveraged to:

-

Enhance Cell Membrane Permeability: For intracellular targets, a degree of lipophilicity is required for the conjugate to cross the cell membrane. The C9 spacer can contribute to this, facilitating cellular uptake.

-

Influence Solubility: While the PEG7 moiety provides overall hydrophilicity, the C9 spacer introduces a hydrophobic element. The balance between these two components is crucial for maintaining adequate solubility in aqueous environments while promoting interaction with lipid membranes. An imbalance can lead to aggregation or poor bioavailability.[14][15]

Impact on Ternary Complex Formation in PROTACs

In the context of PROTACs, the linker length and composition are critical determinants of efficacy. The C9 spacer contributes to the optimal positioning of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[][7] A linker that is too short may prevent the formation of a stable ternary complex due to steric clashes, while a linker that is too long may not effectively bring the two proteins into proximity.[16] The flexibility of the C9 chain allows the PROTAC to adopt a conformation that is favorable for ternary complex formation.[13]

Quantitative Data Summary

While direct comparative data for the this compound linker is limited, the following table summarizes representative data from studies on similar linker systems, illustrating the impact of spacer length and composition on key parameters.

| Parameter | Short Alkyl Spacer (e.g., C3) | Long Alkyl Spacer (e.g., C9-C12) | Hydrophilic PEG Spacer | Reference(s) |

| Conjugation Efficiency | High | High | High | [3] |

| Solubility of Conjugate | Dependent on payload | May decrease with very long chains | High | [9][10] |

| Cell Permeability | Lower | Higher | Lower | [7] |

| In Vivo Half-life | Shorter | Longer (due to hydrophobicity) | Longest (due to PEG shielding) | [11][12] |

| PROTAC Efficacy (DC50) | Highly dependent on target | Optimal length is target-dependent | Can be optimal depending on target | [16] |

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization will be required for specific applications.

General Protocol for Protein Conjugation via Thiol-Maleimide Ligation

This protocol describes the conjugation of a this compound linker to a protein containing a maleimide (B117702) group.

Materials:

-

This compound

-

Maleimide-activated protein

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Quenching Solution: 1 M 2-Mercaptoethanol or Cysteine in water

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Prepare Protein Solution: Dissolve the maleimide-activated protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

Prepare Linker Solution: Immediately before use, dissolve the this compound linker in anhydrous DMF or DMSO to create a 10-20 mM stock solution.

-

Conjugation Reaction: Add the this compound stock solution to the protein solution at a 10- to 20-fold molar excess. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench Reaction: Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess maleimide groups. Incubate for 30 minutes at room temperature.

-

Purification: Purify the conjugate using a desalting column or SEC to remove unreacted linker and quenching reagent.

-

Characterization: Characterize the purified conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and purity.[17][18][19]

Characterization of the Conjugate

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift to a higher molecular weight compared to the unconjugated protein.[18]

-

Mass Spectrometry: Use MALDI-TOF or ESI-MS to determine the exact mass of the conjugate, confirming the number of linker molecules attached to the protein.[19][20]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving the this compound linker.

Conclusion

The this compound linker is a powerful and versatile tool for the construction of sophisticated bioconjugates. The C9 spacer, while seemingly a simple component, plays a critical role in defining the spatial, hydrophobic, and conformational properties of the linker. Its length and flexibility are key to overcoming steric hindrance and enabling optimal biological interactions, particularly in complex systems like PROTACs. A thorough understanding of the interplay between the thiol, C9 spacer, and PEG7 moiety is essential for the rational design and successful application of this linker in the development of next-generation therapeutics and research tools.

References

- 1. bachem.com [bachem.com]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Essential Role of Linkers in PROTACs [axispharm.com]

- 8. Varying the hydrophobic spacer to influence multicomponent gelation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. precisepeg.com [precisepeg.com]

- 10. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Effect of Hydrophobicity of Tails and Hydrophilicity of Spacer Group of Cationic Gemini Surfactants on Solvation Dynamics and Rotational Relaxation of Coumarin 480 in Aqueous Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 20. walshmedicalmedia.com [walshmedicalmedia.com]

Spectroscopic Characterization of Thiol-C9-PEG7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals